Chaetoglobosin D

Beschreibung

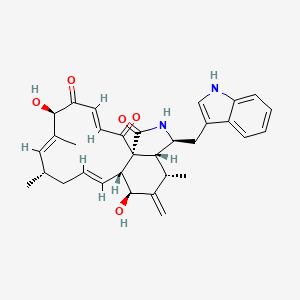

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C32H36N2O5 |

|---|---|

Molekulargewicht |

528.6 g/mol |

IUPAC-Name |

(1R,3E,6R,7E,9S,11E,13R,14S,16S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione |

InChI |

InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,19,23,25,28-30,33,37-38H,4,8,15H2,1-3H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,19+,23-,25-,28-,29+,30+,32+/m0/s1 |

InChI-Schlüssel |

FTBNYQWFSWKCKW-WHHLLCSSSA-N |

SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O |

Isomerische SMILES |

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)O |

Kanonische SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O |

Synonyme |

chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |

Herkunft des Produkts |

United States |

Origin and Biosynthetic Pathways of Chaetoglobosin D

Microorganism Producers of Chaetoglobosin D

This compound, along with other chaetoglobosins, is synthesized by a range of microscopic fungi. These fungi are found in diverse ecological niches, from soil and decaying plant matter to the internal tissues of other plants.

Several genera of filamentous fungi are known producers of chaetoglobosins, including this compound. The most prolific and well-documented producers belong to the genus Chaetomium. nih.govresearchgate.net Species within this genus, particularly Chaetomium globosum, are frequently cited as sources of various chaetoglobosins, including A, C, D, E, and G. nih.gov

Beyond Chaetomium, other fungal genera have been identified as producers of this class of compounds. These include species within Discosia, Penicillium (such as P. discolor and P. expansum), and the marine-derived fungus Emericellopsis sp. nih.govelsevier.esnih.govnih.gov The production of chaetoglobosins is not ubiquitous across all species within these genera, and the specific types and quantities of chaetoglobosins produced can vary between different strains and species.

Table 1: Fungal Genera and Species Producing Chaetoglobosins

| Genus | Species | Reference(s) |

|---|---|---|

| Chaetomium | globosum | nih.govresearchgate.net |

| elatum | nih.gov | |

| subaffine | nih.gov | |

| Discosia | sp. | nih.gov |

| Penicillium | discolor | nih.gov |

| expansum | elsevier.es | |

| Emericellopsis | sp. | nih.govnih.gov |

A significant number of the fungi that produce this compound are endophytic, meaning they live within the tissues of a host plant without causing any apparent disease. nih.gov For instance, Chaetomium globosum has been isolated as an endophyte from the medicinal plant Ginkgo biloba. nih.gov Similarly, new chaetoglobosins have been identified from endophytic Chaetomium species isolated from plants like Vaccinium bracteatum. mdpi.com The endophytic relationship is a crucial aspect of the ecology of these fungi and may influence their metabolic output, including the production of chaetoglobosins.

Isolation and Purification Methodologies

The extraction and purification of this compound from fungal cultures is a multi-step process that requires careful optimization of fermentation and extraction conditions, followed by sophisticated purification techniques.

The production of this compound is highly dependent on the fungal growth conditions. Solid-state fermentation is a commonly employed method, utilizing substrates like rice or wheat straw. nih.govsciopen.com Optimization of fermentation parameters such as time, temperature, and the initial water content of the medium is critical for maximizing the yield of the target compound. sciopen.com For example, studies on Chaetomium globosum have shown that optimal production can be achieved by fine-tuning these environmental factors. sciopen.com The pH of the culture medium also plays a significant role, with neutral pH often favoring both fungal growth and the production of certain chaetoglobosins. mdpi.com

Once fermentation is complete, the extraction process begins. A variety of organic solvents are used to extract chaetoglobosins from the fungal biomass and culture medium. Common solvents include ethyl acetate (B1210297), methanol, and acetone (B3395972). nih.govmdpi.comnih.gov The choice of solvent can significantly impact the efficiency of the extraction. nih.gov For instance, acetone has been identified as an optimal extractant for chaetoglobosin A from cornstalk fermentation residues. nih.gov Subsequent purification steps may involve deacidification with sodium hydroxide (B78521) solutions and degreasing with a methanol-water mixture to remove impurities. elsevier.esnih.gov

Following initial extraction, the crude extract contains a mixture of compounds. To isolate this compound, a series of advanced chromatographic techniques are employed. Column chromatography is a fundamental step, often using silica (B1680970) gel or reversed-phase materials like C18. nih.govmdpi.comnih.gov This initial separation divides the extract into fractions based on the polarity of the constituent molecules.

Further purification is typically achieved using techniques such as Sephadex LH-20 column chromatography, which separates molecules based on size, and semi-preparative High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com HPLC, particularly with a Diode Array Detector (HPLC-DAD), allows for the precise separation and detection of individual chaetoglobosins, leading to the isolation of the pure compound. nih.gov

Genetic and Enzymatic Basis of this compound Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a dedicated set of genes and enzymes. The core of this pathway involves a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme. nih.govfrontiersin.org

The genetic blueprint for this compound biosynthesis is located in a gene cluster, often referred to as the 'che' cluster. nih.gov A key enzyme encoded within this cluster is a hybrid PKS-NRPS, designated as CheA. nih.govnih.gov This large, multifunctional enzyme is responsible for constructing the carbon skeleton of the molecule from acetate and malonate units, and incorporating an amino acid, typically tryptophan in the case of chaetoglobosins. nih.gov Another crucial enzyme is a stand-alone enoyl reductase (CheB), which works in conjunction with the PKS-NRPS. nih.govnih.gov

The expression of the 'che' gene cluster is regulated by specific transcription factors. For example, the regulator CgCheR in Chaetomium globosum has been shown to activate the transcription of the chaetoglobosin biosynthetic genes. nih.gov Overexpression of such regulatory genes can significantly increase the production of chaetoglobosins. nih.gov Conversely, the deletion of other genes, such as certain PKS genes outside the primary cluster, can also influence the final yield of these compounds, suggesting a complex regulatory network within the fungus. mdpi.com

The biosynthesis of chaetoglobosins is a prime example of the intricate secondary metabolism found in fungi, involving a coordinated interplay of multiple genes and enzymes to produce a structurally complex molecule.

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Systems

The structural backbone of this compound is assembled by a hybrid iterative type I polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme. nih.govmdpi.com In fungi, these megasynthases are responsible for producing a wide array of polyketide-amino acid hybrid metabolites. mdpi.comresearchgate.net The PKS-NRPS system involved in chaetoglobosin biosynthesis, often denoted as CgcheA in the model organism Chaetomium globosum, functions as a molecular assembly line. mdpi.com

The process begins with the PKS module, which iteratively catalyzes the condensation of simple carboxylic acid units. nih.gov Specifically, the CgCheA enzyme initiates the process with an acetyl-CoA starter unit and subsequently adds eight malonyl-CoA extender units to construct a nonaketide chain. mdpi.com This polyketide chain remains tethered to an acyl carrier protein (ACP) domain within the PKS module during its elongation. mdpi.com

Following the polyketide synthesis, the NRPS module of the hybrid enzyme takes over. This module is responsible for incorporating an amino acid, which for the chaetoglobosin family is tryptophan, into the growing molecule. mdpi.comnih.gov The NRPS module activates the tryptophan and catalyzes the formation of an amide bond, linking it to the polyketide chain and ultimately releasing the precursor molecule for further modifications. mdpi.com

Identification and Characterization of Biosynthetic Gene Clusters

The genes encoding the enzymes for chaetoglobosin biosynthesis are organized into a biosynthetic gene cluster (BGC), a common feature in fungal secondary metabolism. This clustering facilitates the coordinated regulation and expression of all necessary pathway components. nih.govnih.gov The chaetoglobosin A gene cluster (che) in C. globosum has been identified and serves as a model for understanding the biosynthesis of related compounds like this compound. mdpi.com

Bioinformatic analysis and gene disruption experiments have been pivotal in elucidating the function of individual genes within this cluster. mdpi.com The core of the cluster is the PKS-NRPS gene (CgcheA or CHGG_01239). Adjacent to this core gene are several others that encode essential tailoring enzymes. mdpi.com

Key genes within the characterized chaetoglobosin biosynthetic gene cluster include:

CgcheA (CHGG_01239) : The central hybrid PKS-NRPS megasynthase responsible for synthesizing the polyketide-tryptophan backbone. mdpi.com

CgcheB (CHGG_01238) : A standalone enoyl reductase that works in conjunction with the PKS-NRPS to ensure proper carbon-chain elongation and reduction during polyketide assembly. nih.govnih.gov

Redox Enzymes (CHGG_01242-1, CHGG_01242-2, CHGG_01243) : Genes encoding cytochrome P450 oxygenases and a FAD-dependent monooxygenase that perform critical post-synthesis modifications. mdpi.comnih.govnih.gov

CgcheR (CHGG_01237) : A gene encoding a C6 zinc finger transcription factor that acts as a pathway-specific regulator, activating the transcription of other genes within the cluster. mdpi.comnih.gov

| Gene Locus (C. globosum) | Putative Function | Role in Biosynthesis |

|---|---|---|

| CHGG_01239 (CgcheA) | PKS-NRPS Hybrid Synthase | Assembly of the core polyketide-tryptophan scaffold |

| CHGG_01238 (CgcheB) | Enoyl Reductase | Assists in the reduction steps during polyketide chain elongation |

| CHGG_01242-1 (CgcheE) | Cytochrome P450 Oxygenase | Post-synthetic oxidative tailoring of the molecular scaffold |

| CHGG_01242-2 (CgcheF) | FAD-dependent Monooxygenase | Post-synthetic oxidative tailoring of the molecular scaffold |

| CHGG_01243 (CgcheG) | Cytochrome P450 Oxygenase | Post-synthetic oxidative tailoring of the molecular scaffold |

| CHGG_01237 (CgcheR) | C6 Zinc Finger Transcription Factor | Positive regulation of gene expression within the cluster |

Post-Translational and Post-Synthetic Modifications in Diversity Generation

The vast structural diversity within the chaetoglobosin family arises not from different PKS-NRPS enzymes but from the subsequent action of tailoring enzymes. nih.gov After the PKS-NRPS releases the initial scaffold, a series of post-synthetic modifications, primarily oxidations, are carried out by redox enzymes encoded within the BGC. nih.govnih.gov

The biosynthesis of Chaetoglobosin A from the key intermediate prochaetoglobosin I is a well-studied example of this process. This transformation involves a cascade of oxidation steps catalyzed by three specific redox enzymes: one FAD-dependent monooxygenase (CgcheF) and two cytochrome P450 oxygenases (CgcheE, CgcheG). nih.gov

Research involving gene deletions and heterologous expression has shown that these tailoring enzymes can exhibit substrate promiscuity. nih.gov This flexibility allows them to act on various intermediates in different orders, creating a complex network of biosynthetic pathways rather than a single linear route. nih.gov This combinatorial action of redox enzymes results in the formation of multiple chaetoglobosin analogs, including this compound, each with a unique oxidation pattern on the macrocyclic ring and isoindolone core. nih.gov The generation of these diverse structures from a common precursor is a hallmark of fungal secondary metabolism.

Regulatory Mechanisms of Chaetoglobosin Biosynthesis

The production of chaetoglobosins is tightly regulated at the transcriptional level, ensuring that these biologically active compounds are synthesized in response to specific developmental or environmental cues. This regulation involves complex signaling pathways and a hierarchy of transcription factors.

In Chaetomium globosum, the heterotrimeric Gα protein-cAMP/PKA signaling pathway has been shown to be a positive regulator of chaetoglobosin A biosynthesis. This pathway is a conserved signaling cascade in filamentous fungi that translates environmental signals into cellular responses. The process is initiated when a G-protein coupled receptor (GPCR) on the cell surface detects an external signal, activating a coupled Gα subunit. This activation stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Subsequently, cAMP binds to and activates protein kinase A (PKA), which then phosphorylates downstream targets to modulate gene expression. Studies have demonstrated that knockdown of the Gα-encoding gene leads to a significant decrease in the production of chaetoglobosin A and reduced expression of biosynthetic genes like CgcheA.

The expression of the chaetoglobosin biosynthetic gene cluster is controlled by specific DNA-binding proteins known as transcription factors. nih.gov These proteins recognize and bind to promoter regions of the biosynthetic genes, thereby controlling the transcription of genetic information from DNA to mRNA. nih.gov

Within the chaetoglobosin gene cluster itself lies a pathway-specific transcription factor, CgcheR (CHGG_01237). nih.gov CgcheR is a Zn(II)2Cys6 (or C6) zinc finger protein, a class of transcription factors unique to fungi. nih.gov Gene disruption experiments have confirmed that CgcheR is essential for the activation and transcription of the other che genes. Deletion of CgcheR completely abolishes chaetoglobosin A production, a phenotype that can be restored by reintroducing the gene. nih.gov

In addition to the pathway-specific regulator, other transcription factors also play a role. For instance, CgTF1, another Zn2Cys6 protein, has been shown to positively regulate chaetoglobosin biosynthesis. nih.gov Conversely, a C2H2 zinc finger transcription factor, CgTF6, has been identified as a negative regulator of the pathway, with its own expression being controlled by CgTF1. nih.gov This indicates a hierarchical network of transcriptional control that fine-tunes the production of chaetoglobosins.

Chemical Synthesis Strategies for this compound and Analogues

The total synthesis of complex natural products like this compound and other cytochalasans presents a significant challenge to organic chemists. These efforts are crucial for confirming structures, enabling the synthesis of analogues for structure-activity relationship studies, and providing access to these compounds independent of fungal fermentation. pnas.org

Synthetic strategies toward the cytochalasan core generally fall into two main categories. pnas.org A common and powerful approach involves a late-stage intramolecular Diels-Alder reaction to construct the fused six-membered ring of the isoindolone core and simultaneously close the macrocycle. pnas.org This biomimetic strategy mimics the proposed natural cyclization of a linear polyketide-peptide precursor. pnas.org

An alternative approach involves first constructing the bicyclic isoindolone core, often through an intermolecular Diels-Alder reaction, and then appending the macrocycle in a stepwise fashion through subsequent reactions. pnas.org

A convergent and enantioselective synthetic route has been developed that allows for the late-stage introduction of different macrocyclic rings onto a common isoindolone precursor. pnas.org This modular strategy is particularly valuable for creating a library of analogues. For example, the synthesis of cytochalasin B, a 14-membered macrolactone, and L-696,474, an 11-membered macrocarbocycle, was achieved from common precursors, highlighting the flexibility of this approach. pnas.org Key steps in such syntheses often include asymmetric alkylations to set stereocenters, Kocienski-Julia olefination to form key double bonds in the macrocycle, and ring-closing metathesis or macrolactonization to complete the large ring structure. pnas.orgrsc.org These synthetic routes provide a platform for producing not only the natural products but also simplified analogues, such as those lacking the macrocycle, to probe the structural features essential for biological activity. rsc.orgrsc.org

Molecular and Cellular Mechanisms of Action of Chaetoglobosin D

Cytoskeletal Modulation through Actin Interactions

Chaetoglobosin D's primary mode of action involves direct interference with the actin cytoskeleton, a fundamental component of eukaryotic cells responsible for maintaining cell shape, facilitating movement, and enabling intracellular transport.

Inhibition of Actin Polymerization and Filament Dynamics

This compound is recognized as a potent inhibitor of actin polymerization. wikipedia.org Like other cytochalasans, it binds to the barbed (fast-growing) ends of actin filaments, thereby preventing the addition of new actin monomers and effectively halting filament elongation. nih.govdergipark.org.trmdpi.com This capping activity disrupts the dynamic equilibrium of the actin cytoskeleton, which relies on continuous polymerization and depolymerization to function correctly. researchgate.net The inhibition of actin polymerization has been observed to drastically reduce the total amount of filamentous actin within cells. researchgate.net

Effects on Globular (G-) to Filamentous (F-) Actin Transformation

The cellular actin pool exists in two states: globular actin (G-actin) monomers and filamentous actin (F-actin) polymers. The transition between these two forms is a tightly regulated process essential for cytoskeletal dynamics. nih.govmdpi.com this compound disrupts this equilibrium by inhibiting the transformation of G-actin into F-actin. nih.gov Some related chaetoglobosins, such as Chaetoglobosin J, have been shown to decrease both the rate and the extent of actin polymerization. nih.gov They can also slowly depolymerize existing F-actin back into G-actin, further shifting the balance toward the monomeric form. nih.gov This interference with the G- to F-actin transformation is a key aspect of its cytotoxic effects.

Disruption of Cellular Morphogenesis and Motility

By interfering with the fundamental processes of actin polymerization and filament dynamics, this compound and its relatives disrupt a wide array of essential cellular activities. These processes are critically dependent on a functional actin cytoskeleton. frontiersin.orgnih.govresearchgate.net The consequences of this disruption include:

Cytokinesis: The process of cell division is heavily reliant on the formation of an actin-based contractile ring. Inhibition of actin polymerization by chaetoglobosins prevents the formation or function of this ring, leading to failed cell division. frontiersin.orgnih.govresearchgate.net

Intracellular Motility: The movement of organelles, vesicles, and other cellular components within the cytoplasm is often mediated by the actin cytoskeleton. Disruption of this network impairs these transport processes. frontiersin.orgnih.gov

Exo- and Endocytosis: The uptake of materials from the extracellular environment (endocytosis) and the secretion of substances from the cell (exocytosis) are active processes that involve rearrangements of the actin cytoskeleton at the plasma membrane. Chaetoglobosins interfere with these vital functions. frontiersin.orgnih.govresearchgate.net

Mechanisms of Antifungal Efficacy

The potent antifungal activity of this compound is a direct consequence of its effects on the fungal actin cytoskeleton. Fungi, like other eukaryotes, rely on actin for critical cellular processes, making it a viable target for antifungal agents.

Interference with Fungal Actin Polarization and Cellular Processes

In fungi, the actin cytoskeleton plays a crucial role in polarized growth, which is essential for hyphal extension and budding. Chaetoglobosins disrupt the normal patterns of actin polarization. frontiersin.orgresearchgate.net For instance, in the human pathogen Cryptococcus neoformans, treatment with chaetoglobosins leads to a loss of organized filamentous actin structures. frontiersin.orgnih.govresearchgate.net Instead of localizing to sites of new bud formation and cell division, F-actin becomes limited to unpolarized puncta at the cell surface. frontiersin.orgfrontiersin.org This disruption of actin organization results in severe defects in morphogenesis, including cell swelling and the formation of elongated cell chains due to failed cell separation. frontiersin.org

Synergistic Effects with Conventional Antifungal Agents

An important aspect of the antifungal potential of chaetoglobosins is their ability to act synergistically with existing antifungal drugs. researchgate.net Research has demonstrated that Chaetoglobosin P, a closely related compound, enhances the efficacy of conventional antifungals such as amphotericin B and caspofungin against Cryptococcus neoformans. frontiersin.orgnih.govresearchgate.net This potentiation of activity suggests that by disrupting the actin cytoskeleton, chaetoglobosins may increase the susceptibility of fungal cells to other drugs that target different cellular components, like the cell membrane or cell wall.

Endogenous Fungal Resistance Mechanisms to Chaetoglobosins (e.g., twinfilin-1)

Fungi that produce chaetoglobosins require a self-resistance mechanism to avoid the cytotoxic effects of their own metabolites. One proposed mechanism involves the actin-binding protein twinfilin-1. researchgate.netresearchgate.net The primary mode of action for chaetoglobosins involves interfering with the polymerization and capping of filamentous actin. researchgate.net Genomic analysis of chaetoglobosin-producing fungi, such as Discosia rubi, has revealed that the genes for twinfilin-1 are located in close proximity to the biosynthetic gene clusters for chaetoglobosins P and K. researchgate.netresearchgate.net

This genomic linkage suggests a functional relationship, pointing towards twinfilin-1 as a key component of a self-resistance strategy. researchgate.net Twinfilin-1 is a highly conserved actin-depolymerizing factor that regulates actin filament assembly by sequestering actin monomers and capping the barbed ends of filaments. nih.gov It is believed that the fungus may utilize twinfilin-1 to counteract the actin-disrupting effects of the chaetoglobosins it produces. Evidence supporting this hypothesis comes from studies on Cryptococcus neoformans, where a mutant strain lacking the gene for twinfilin-1 was found to be hypersensitive to Chaetoglobosin P. researchgate.netresearchgate.net This increased sensitivity indicates that twinfilin-1 plays a protective role against chaetoglobosin toxicity. researchgate.net

Mechanisms of Antineoplastic Activity

Induction of Cell Cycle Arrest (e.g., G2/M phase)

A primary mechanism behind the antineoplastic activity of chaetoglobosins is the induction of cell cycle arrest, predominantly at the G2/M transition phase. ingentaconnect.comimrpress.comresearchgate.net This disruption of the cell cycle halts the proliferation of cancer cells. ingentaconnect.compeerj.com Studies on various cancer cell lines have demonstrated that treatment with chaetoglobosins leads to a significant accumulation of cells in the G2/M phase. ingentaconnect.comresearchgate.net

This cell cycle blockade is orchestrated by modulating the expression of key regulatory proteins. researchgate.net Specifically, chaetoglobosins have been shown to downregulate the expression of essential G2/M phase proteins such as Cyclin B1 and the cyclin-dependent kinase CDC2 (also known as CDK1). ingentaconnect.comresearchgate.netpeerj.com The Cyclin B1-CDK1 complex is crucial for entry into mitosis, and its inhibition prevents cells from proceeding through the G2 checkpoint. peerj.com Concurrently, chaetoglobosins can upregulate the expression of the cyclin-dependent kinase inhibitor p21. ingentaconnect.comresearchgate.netnih.gov The p21 protein acts as a brake on the cell cycle, and its increased expression contributes significantly to the G2/M arrest. ingentaconnect.comresearchgate.net For instance, treatment of A549 lung cancer cells with Chaetoglobosin G led to G2/M arrest through the upregulation of p21 and downregulation of Cyclin B1. ingentaconnect.com Similarly, Chaetoglobosin E induced G2/M arrest in esophageal squamous cell carcinoma cells by decreasing levels of Cyclin B1, CDC2, and phosphorylated CDC2, while increasing p21. researchgate.net

| Cell Cycle Regulatory Protein | Effect of Chaetoglobosin Treatment | Role in Cell Cycle |

| Cyclin B1 | Downregulated ingentaconnect.comresearchgate.net | Forms a complex with CDK1 to promote entry into mitosis. |

| CDK1 (CDC2) | Downregulated researchgate.net | Key kinase that drives the G2/M transition. |

| p21 | Upregulated ingentaconnect.comresearchgate.net | Inhibitor of cyclin-dependent kinases, halting cell cycle progression. |

Apoptosis Induction and Modulated Pathways

In addition to halting cell proliferation, this compound and its analogues induce programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.net This process is activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

The intrinsic pathway is heavily regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bad, Bid) and anti-apoptotic members (e.g., Bcl-2). scielo.br Chaetoglobosins shift the balance in favor of apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. researchgate.netnih.govresearchgate.net This altered Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. nih.govscielo.br Once in the cytoplasm, cytochrome c activates a cascade of cysteine proteases known as caspases, including the initiator caspase-9 and the executioner caspase-3, which dismantle the cell. nih.gov

The extrinsic pathway is also implicated. Chaetoglobosin A treatment has been shown to decrease the expression of the initiator caspase-8. nih.gov Activated caspase-8 can directly activate executioner caspases and also cleave the Bid protein, linking the extrinsic pathway to the mitochondrial pathway to amplify the apoptotic signal. nih.govnih.gov

| Apoptotic Pathway Component | Effect of Chaetoglobosin Treatment | Function in Apoptosis |

| Bcl-2 | Downregulated researchgate.netnih.gov | Anti-apoptotic; prevents mitochondrial permeabilization. |

| Bax | Upregulated researchgate.netresearchgate.net | Pro-apoptotic; promotes mitochondrial permeabilization. |

| Caspase-8 | Decreased (pro-form) nih.gov | Initiator caspase in the extrinsic pathway. |

| Caspase-3 | Decreased (pro-form) nih.gov | Executioner caspase that dismantles the cell. |

Signaling Pathway Perturbations (e.g., EGFR/MEK/ERK, Akt/JNK)

Chaetoglobosins exert their anticancer effects by disrupting critical intracellular signaling pathways that govern cell survival, proliferation, and death. ingentaconnect.com Key among these are the EGFR/MEK/ERK and the Akt/JNK pathways. ingentaconnect.commdpi.com

The Epidermal Growth Factor Receptor (EGFR) pathway is frequently overactive in many cancers, promoting uncontrolled growth. Chaetoglobosins, such as Chaetoglobosin G, have been found to inhibit this pathway by decreasing the phosphorylation of EGFR and its downstream effectors, MEK and ERK. ingentaconnect.comnih.gov The inhibition of the EGFR/MEK/ERK cascade is directly linked to the induction of G2/M cell cycle arrest and autophagy. ingentaconnect.com

The PI3K/Akt pathway is another crucial cell survival pathway that is often dysregulated in cancer. Chaetoglobosin K has been shown to inhibit the phosphorylation of Akt at key activation sites. researchgate.netmdpi.com In addition to the Akt pathway, chaetoglobosins also modulate the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular responses to stress and can trigger apoptosis. scielo.brmdpi.com Chaetoglobosin K has demonstrated a dual ability to inhibit the activation of both Akt and JNK in human lung carcinoma and ras-transformed cells. mdpi.com Similarly, Chaetoglobosin A has been shown to activate the MAPK pathway, including JNK and p38, which is associated with oxidative stress-induced apoptosis. nih.gov

Enzyme Inhibition and Other Molecular Targets

Acetylcholinesterase Inhibitory Activity

Beyond their effects on the cytoskeleton and cancer-related signaling, certain chaetoglobosins have been identified as inhibitors of the enzyme acetylcholinesterase (AChE). mdpi.com AChE is responsible for breaking down the neurotransmitter acetylcholine, and its inhibitors are used in the treatment of conditions like Alzheimer's disease. mdpi.com

In a study evaluating a range of chaetoglobosins, Chaetoglobosin V demonstrated potent AChE inhibitory activity with an IC₅₀ value of 1.31 μM. mdpi.com Other related compounds, including chaetoglobosins E and G, exhibited moderate inhibitory effects against AChE. mdpi.com Chaetoglobosin Fex and Vb also showed some level of inhibition. mdpi.com This activity suggests that the chaetoglobosin scaffold could be a source of lead compounds for developing new therapeutic agents targeting acetylcholinesterase. mdpi.comdntb.gov.ua

| Compound | Acetylcholinesterase (AChE) Inhibition (IC₅₀) |

| Chaetoglobosin V | 1.31 μM mdpi.com |

| Chaetoglobosin E | 4.15 μM mdpi.com |

| Chaetoglobosin G | 8.71 μM mdpi.com |

| Chaetoglobosin Vb | 23.66 μM mdpi.com |

| Chaetoglobosin Fex | 31.68 μM mdpi.com |

| Tacrine (Positive Control) | 0.02 μM mdpi.com |

Structure Activity Relationship Sar Studies of Chaetoglobosin D and Its Analogues

Influence of Macrocyclic Ring Architecture on Biological Activity

The macrocyclic ring, a defining feature of chaetoglobosins, plays a crucial role in their biological activity. nih.gov Chaetoglobosins are a class of cytochalasan alkaloids characterized by a perhydroisoindolone moiety fused to a large carbocyclic or oxygen-containing ring, typically 11- to 14-membered. nih.govnih.gov The integrity and conformation of this macrocycle are significant for cytotoxicity. nih.gov

Modifications within the macrocyclic ring have been shown to dramatically alter biological activity. For instance, the presence of an epoxide ring between carbons C-6 and C-7 or a double bond at C-6(12) has been found to lead to a significant increase in cytotoxicity. nih.gov The formation of an oxolane ring, as seen in Chaetoglobosin W which has an oxygen bridge between C-3 and C-6, represents a unique structural variation that also influences its cytotoxic profile. researchgate.net

Furthermore, the existence of seco-chaetoglobosins, which feature a cleaved macrocyclic ring, demonstrates that while the intact ring is a common feature, ring-opened analogues can still retain biological activity, albeit often of a different nature or potency. acs.org This suggests that the macrocycle may not only provide a rigid scaffold for the presentation of other functional groups but also participate directly in target binding.

| Compound | Key Macrocyclic Feature | Observed Effect on Cytotoxicity | Reference |

|---|---|---|---|

| Chaetoglobosin Analogue with C-6/C-7 epoxide | Epoxide ring between C-6 and C-7 | Drastically increased cytotoxicity | nih.gov |

| Chaetoglobosin Analogue with C-6(12) double bond | Double bond at C-6(12) | Drastically increased cytotoxicity | nih.gov |

| Chaetoglobosin W | Oxolane ring between C-3 and C-6 | Moderate cytotoxicity (IC50 in the range of 18-30 µg/mL) | researchgate.net |

| seco-chaetoglobosins | Opened macrocyclic ring | Retain biological activity | acs.org |

Role of Perhydroisoindolone and Indolyl Moiety Substitutions on Activity

The chaetoglobosin scaffold is composed of three main parts: a perhydroisoindolone moiety, a macrocyclic ring, and a 10-(indol-3-yl) group. nih.govnih.gov Modifications to the perhydroisoindolone and indolyl moieties can significantly impact biological activity. The indole (B1671886) moiety, in particular, is a common feature in many biologically active compounds and contributes to the binding of molecules to various biological targets. researchgate.net

While extensive SAR studies on a wide array of substitutions at these positions for Chaetoglobosin D are not widely available, some key observations have been made. For instance, the formation of an oxygen bridge between C-3 of the perhydroisoindolone ring and C-6 of the macrocycle in Chaetoglobosin W highlights the potential for complex intramolecular cyclizations that can modulate activity. researchgate.net Additionally, the attachment of other chemical groups, such as a 4-hydroxyphenyl group to the core tricyclic structure, has been reported, indicating that this part of the molecule is amenable to substitution which could in turn affect its biological profile. mdpi.com The indole ring itself is a crucial pharmacophore, and its interaction with target proteins is likely a key determinant of the biological effects of chaetoglobosins. researchgate.net

Stereochemical Contributions to Activity and Selectivity

The complex three-dimensional structure of chaetoglobosins, which arises from multiple stereocenters, is a critical factor for their biological activity and selectivity. The specific spatial arrangement of atoms and functional groups dictates how these molecules interact with their biological targets. The absolute stereochemistry of several chaetoglobosins and their analogues has been determined using techniques such as single-crystal X-ray crystallography and by comparing experimental and calculated electronic circular dichroism (ECD) spectra. mdpi.com

Comparative SAR Analysis Across Chaetoglobosin Subclasses

Chaetoglobosins belong to the broader family of cytochalasan alkaloids, which are categorized into several subclasses, including penochalasin, prochaetoglobosin, and others, based on their structural characteristics. nih.gov Comparative analysis of the structure-activity relationships across these subclasses reveals important insights into the key functional groups responsible for their biological effects.

A notable finding from comparative studies is the importance of a hydroxyl group at the C-7 position for cytotoxic activity. nih.gov Many of the chaetoglobosins that exhibit significant cytotoxicity possess this feature. Furthermore, the cytotoxicity of these compounds has been closely linked to the presence of an epoxide ring at C-6-C-7 or a double bond at C-6. nih.gov

The cytotoxic activities of various chaetoglobosins against different cancer cell lines have been evaluated, providing a basis for comparative SAR. For example, this compound has demonstrated potent anti-angiogenic activity. nih.gov In comparison, Chaetoglobosin E has been shown to inhibit tumor growth in esophageal squamous cell carcinoma. nih.gov The subtle structural differences between these compounds, such as variations in the oxidation pattern of the macrocyclic ring, are responsible for these differences in activity and potency.

| Compound | HCT116 | A549 | KYSE-30 | PC-3 | Reference |

|---|---|---|---|---|---|

| Chaetoglobosin A | 3.15 | - | - | - | nih.gov |

| This compound | - | - | - | - | nih.gov |

| Chaetoglobosin E | - | - | 2.57 | - | nih.gov |

| Chaetoglobosin Fex | - | - | - | 2.32 | nih.gov |

| Cytoglobosin C | - | 2.26 | - | - | nih.gov |

| Cytoglobosin D | - | 2.55 | - | - | nih.gov |

Advanced Research Methodologies in Chaetoglobosin D Investigation

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural characterization of Chaetoglobosin D and its analogs rely heavily on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D ¹H NMR and 2D experiments, is fundamental for determining the carbon skeleton and the relative stereochemistry of these complex molecules. acs.orgrsc.org High-resolution mass spectrometry (HR-MS) is employed to ascertain the molecular formula with high accuracy. mdpi.comscispace.com

Furthermore, electronic circular dichroism (ECD) plays a crucial role in determining the absolute configuration of stereogenic centers within the molecule. mdpi.comacs.orgfrontiersin.org By comparing experimentally obtained ECD spectra with theoretically calculated spectra, researchers can confidently assign the absolute stereochemistry of new and known chaetoglobosins. mdpi.comacs.orgmdpi.com Infrared (IR) spectroscopy provides additional information by identifying key functional groups, such as hydroxyl and carbonyl moieties, present in the structure. acs.orgmdpi.com

| Technique | Application in this compound Research | Key Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Elucidation of the carbon framework and relative stereochemistry. acs.orgrsc.org | Detailed connectivity of atoms and spatial arrangement. |

| Mass Spectrometry (MS) | Determination of molecular formula and fragmentation patterns. mdpi.comscispace.com | Precise molecular weight and structural fragments. |

| Electronic Circular Dichroism (ECD) | Assignment of absolute configuration of chiral centers. mdpi.comacs.orgfrontiersin.org | Definitive 3D structure. |

Genetic and Molecular Biology Approaches for Biosynthesis and Mechanism Studies

Understanding how fungi produce this compound is made possible through genetic and molecular biology techniques. Genome sequencing of producing organisms, such as various Chaetomium species, allows for the identification of biosynthetic gene clusters (BGCs). researchgate.netfrontiersin.org These clusters contain the genes encoding the enzymes responsible for the synthesis of the chaetoglobosin scaffold, including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). scispace.complos.org

Gene cluster analysis, comparing the BGCs from different chaetoglobosin-producing fungi, provides insights into the evolution of these pathways and the genetic basis for the structural diversity observed in this class of compounds. researchgate.netfrontiersin.org Techniques like RNA interference (RNAi) have been used to knock down the expression of specific genes within the BGC, confirming their role in chaetoglobosin biosynthesis. plos.orgnih.govresearchgate.net For instance, silencing a putative Gα-encoding gene, gna-1, in Chaetomium globosum resulted in a significant decrease in the production of Chaetoglobosin A, a closely related compound. nih.gov

In Vitro Bioassay Development and High-Throughput Screening

To evaluate the biological effects of this compound, a variety of in vitro bioassays are employed. These assays are crucial for identifying and quantifying the compound's activities, such as its antifungal, cytotoxic, and enzyme-inhibitory properties. mdpi.commdpi.comresearchgate.net For example, the antifungal activity of chaetoglobosins has been tested against various plant pathogenic fungi, including Rhizopus stolonifer and Coniothyrium diplodiella, using agar-diffusion methods. nih.gov

High-throughput screening (HTS) methodologies enable the rapid testing of this compound and other related compounds against a large number of biological targets or in various cell-based assays. jst.go.jp This approach is particularly useful for drug discovery, allowing for the efficient identification of compounds with potent and selective activities. For instance, the cytotoxicity of various chaetoglobosins has been evaluated against a panel of human cancer cell lines, such as HeLa, A549, and PC-3, to determine their potential as anticancer agents. mdpi.commdpi.com

| Assay Type | Target/Organism | Purpose | Reference |

|---|---|---|---|

| Antifungal Bioassay | Plant pathogenic fungi (e.g., Bipolaris sorokiniana, Macrophomina phaseolina) | To determine the minimum inhibitory concentration (MIC) and assess growth inhibition. | informaticsjournals.co.incabidigitallibrary.orgresearchgate.net |

| Cytotoxicity Assay | Human cancer cell lines (e.g., A549, HeLa, SGC-7901) | To evaluate the antiproliferative activity and determine IC50 values. | mdpi.comfrontiersin.orgmdpi.com |

| Enzyme Inhibition Assay | Acetylcholinesterase (AChE) | To assess the potential for treating neurodegenerative diseases. | mdpi.com |

Computational Chemistry and In Silico Modeling for Mechanistic Insights

Computational chemistry and in silico modeling provide powerful tools to complement experimental studies of this compound. Molecular docking, a key computational technique, is used to predict the binding orientation and affinity of this compound and its analogs to the active sites of target proteins. researchgate.netnih.gov This approach offers valuable insights into the potential mechanisms of action at a molecular level.

For instance, molecular docking studies have been performed to investigate the interaction of chaetoglobosins with enzymes like acetylcholinesterase, suggesting a potential for these compounds in the management of Alzheimer's disease. nih.gov These computational models can guide the design of new, more potent, and selective derivatives for further experimental testing.

Omics-Based Approaches in this compound Research

"Omics" technologies, such as metabolomics and proteomics, offer a holistic view of the biological systems involved in the production and activity of this compound. Metabolomics, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS), allows for the comprehensive profiling of secondary metabolites produced by a fungal strain under different conditions. ppjonline.org This can lead to the discovery of new chaetoglobosin derivatives and provide a deeper understanding of the metabolic network. semanticscholar.orgresearchgate.neticar.org.in

Proteomics, the large-scale study of proteins, can identify proteins that are differentially expressed in the presence of this compound or under conditions that stimulate its production. This can help to unravel the compound's mode of action and the regulatory networks governing its biosynthesis. researchgate.net For example, a proteomics approach was used to create a protein reference map for Chaetomium globosum, identifying functionally characterized proteins that could be involved in biocontrol activities. researchgate.net

Comparative Analysis and Chemotaxonomic Significance of Chaetoglobosins

Structural Diversity and Subclassification within the Chaetoglobosin Family

The chaetoglobosins are a significant class of fungal secondary metabolites, categorized as cytochalasan alkaloids. Their fundamental structure consists of a perhydroisoindolone moiety, a macrocyclic ring, and a distinctive 10-(indol-3-yl) group, which sets them apart from the related cytochalasins that possess a phenyl group instead. acs.org To date, approximately 100 chaetoglobosins and their analogs have been identified from a variety of fungi. nih.gov

The extensive structural diversity within the chaetoglobosin family has led to their subclassification into several subfamilies based on their chemical characteristics. These include chaetoglobosin, penochalasin, prochaetoglobosin, armochaetoglasin, aureochaeglobosin, and oxichaetoglobosin. nih.gov This diversity arises from variations in the perhydro-isoindolone moiety and the macrocyclic ring. rsc.org

Further classification has been proposed based on detailed structural features. Nine subtypes have been identified for the perhydro-isoindolone moiety, distinguished by variations at positions C-3, C-5, C-6, C-7, and C-12. rsc.org Similarly, 14 subtypes have been categorized for the macrocyclic ring based on diverse modifications at positions C-17, C-18, C-19, C-20, C-21, C-22, and C-23. rsc.org For instance, some chaetoglobosins, like chaetoglobosin P and K, are characterized by a methyl substitution at the C-10 position of the tryptophan residue. frontiersin.org The combination of these different subtypes theoretically allows for 126 possible analogs, encompassing all 56 known chaetoglobosins that share the core nucleus. rsc.org This structural variety is further increased by post-modification processes such as oxygenation, dehydration, and rearrangement. rsc.org

Comparative Biological Efficacies and Mechanistic Parallels with Other Analogues (e.g., Chaetoglobosin A, B, C, E, F, G, J, K, P)

Chaetoglobosins are recognized for their broad spectrum of biological activities, which are largely attributed to their interaction with actin, a critical protein in eukaryotic cells. acs.org This interaction disrupts microfilament-dependent processes such as cell movement, cytoplasmic cleavage, cytokinesis, and intracellular motility. acs.orgfrontiersin.org The primary mechanism of action involves binding to the distal ends of actin filaments, which inhibits their dynamic assembly and disassembly. frontiersin.org

The biological efficacy of different chaetoglobosin analogues varies, showcasing a structure-activity relationship.

Cytotoxicity:

Chaetoglobosin A, B, D, J, Q, and T have demonstrated significant cytotoxicity against the P388 murine leukemia cell line. acs.org

Chaetoglobosins A, B, C, D, E, F, G, and J exhibit cytotoxicity against HeLa cells, with IC50 values ranging from 3.2 to 20 µg/mL. acs.org

Chaetoglobosin A also shows strong cytotoxicity against other human cancer cell lines. acs.org It has been found to induce apoptosis in T-24 human bladder cancer cells through oxidative stress and the MAPK/PI3K-AKT-mTOR pathway. nih.gov

Chaetoglobosin E has been shown to inhibit the proliferation of esophageal squamous cell carcinoma cells by targeting PLK1, leading to G2/M phase arrest, apoptosis, autophagy, and pyroptosis. nih.gov

Chaetoglobosin D has displayed potent anti-angiogenesis properties in human endothelial progenitor cells. nih.gov

In contrast, Chaetoglobosin R was found to be inactive against the P388 murine leukemia cell line. acs.org

Antimicrobial and Antifungal Activity:

Chaetoglobosins A, B, D, and J have shown antimicrobial activity against Bacillus subtilis, Cladosporium resinae, and Trichophyton mentagrophytes. acs.org

Chaetoglobosin A also exhibits antibacterial activity against Helicobacter pylori and Staphylococcus aureus, and antifungal activity against a range of plant pathogens. acs.orgmdpi.com

Chaetoglobosin C has been reported to have anti-tuberculosis activity. medchemexpress.com

Chaetoglobosin P demonstrates antifungal activity against Cryptococcus neoformans, with a more potent effect at 37°C than at 25°C. frontiersin.org It also shows some activity against Aspergillus fumigatus but is less effective against Candida albicans and Staphylococcus aureus. frontiersin.org

Several chaetoglobosins, including C, F, G, and A , have shown remarkable inhibitory activity against the plant pathogenic fungus Rhizopus solani. mdpi.com

Chaetoglobosins G and F , along with Penochalasin J , exhibited strong activity against Colletotrichum gloeosporioides. mdpi.com

Phytotoxicity:

Some chaetoglobosins, including A, C, and O , have demonstrated phytotoxicity against alfalfa seedlings. acs.org

The mechanism of self-resistance in producing organisms is thought to involve the twinfilin-1 (twf1) protein. frontiersin.org Twinfilin proteins bind to actin monomers, preventing their assembly, and also cap the ends of actin filaments. frontiersin.org It is hypothesized that the overexpression of twf1 during chaetoglobosin biosynthesis could competitively block the binding of the chaetoglobosins to actin filaments, thus protecting the fungus. frontiersin.org

Phylogenetic Relationships of Producer Organisms and Metabolite Profiles

Chaetoglobosins are produced by a variety of fungal species, with the majority being isolated from the genus Chaetomium, particularly Chaetomium globosum. acs.orgnih.govjmb.or.kr However, they have also been identified in other genera such as Penicillium, Phomopsis, Botryosphaeria, Cylindrocladium, Ijuhya, Stenocarpella, and Discosia. nih.govfrontiersin.org The production of specific chaetoglobosins can be a characteristic feature of certain fungal species and can be used for chemotaxonomic classification. ebi.ac.ukacs.org

The study of metabolite profiles in conjunction with phylogenetic analysis helps to understand the evolutionary relationships between the producer organisms and the diversity of the compounds they produce. For instance, phylogenetic analysis based on gene sequences such as rpb1, rpb2, tub2, and tef1 can be used to resolve the phylogenetic limits of species within the Chaetomium globosum species complex. apsnet.orgresearchgate.net

The biosynthetic gene clusters (BGCs) responsible for chaetoglobosin production show evolutionary plasticity among different isolates of the same species, such as Chaetomium globosum. apsnet.org For example, a comparison of the chaetoglobosin locus in different C. globosum isolates reveals variations in the gene content. apsnet.org

Phylogenetic analysis of the twinfilin-1 protein, which is associated with self-resistance, shows that the sequences from chaetoglobosin-producing fungi like Discosia rubi and Stenocarpella maydis form a distinct clade. frontiersin.org This suggests that these proteins have evolved specific variants as a result of selection for chaetoglobosin biosynthesis. frontiersin.org In the C. globosum genome, the twf1 gene is located on a different contig from the chaetoglobosin A gene cluster, and its protein sequence aligns with the phylogenetic position of C. globosum among the Sordariomycetes. frontiersin.org

The metabolite profiles of different fungal species can be quite distinct. For example, Penicillium expansum is known to consistently produce chaetoglobosins along with other mycotoxins like patulin. frontiersin.org The analysis of these secondary metabolite profiles can serve as a valuable tool for the chemotaxonomy of Penicillium species. ebi.ac.uk

Future Perspectives and Unaddressed Research Directions for Chaetoglobosin D

Unraveling Complex Mechanisms of Action and Specific Molecular Interactions

While it is established that chaetoglobosins, including Chaetoglobosin D, primarily interact with actin, leading to the disruption of microfilaments and inhibition of cellular processes like cell division, the full spectrum of their molecular interactions is likely more complex. canada.cafrontiersin.orgmdpi.com Future research should aim to identify and characterize other potential protein targets. Understanding these off-target interactions is crucial for a comprehensive grasp of its biological effects and for anticipating potential unintended consequences in therapeutic applications. Advanced proteomic and genomic approaches could be employed to map the complete interactome of this compound within the cell.

Furthermore, the precise molecular details of the this compound-actin interaction warrant a more in-depth investigation. High-resolution structural studies, such as cryo-electron microscopy, could provide a more detailed picture of how this compound binds to actin filaments and influences their polymerization dynamics. This knowledge is fundamental for understanding its potent cellular effects. mdpi.com

Rational Design and Synthesis of Novel this compound Analogues with Enhanced Specificity

The broad cytotoxicity of this compound, while beneficial for applications like anti-cancer research, can be a limitation. nih.gov A key future direction is the rational design and synthesis of novel analogues with enhanced specificity for particular cellular targets or disease states. By modifying the core structure of this compound, it may be possible to develop derivatives that are more selective in their action, thereby increasing their therapeutic potential while minimizing off-target effects. researchgate.net

This endeavor would rely heavily on a detailed understanding of the structure-activity relationships (SARs) of the chaetoglobosin family. researchgate.net Computational modeling and synthetic chemistry could be synergistically employed to predict and create analogues with desired properties. The goal would be to generate a library of compounds that can be screened for improved efficacy and reduced toxicity in various disease models. This approach could lead to the development of new classes of drugs inspired by the this compound scaffold. pensoft.net

Exploration of Uncharted Biosynthetic Pathways and Enzymatic Machinery

The biosynthesis of chaetoglobosins is a complex process involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) and a series of tailoring enzymes. plos.orgfrontiersin.orgnih.gov While the core biosynthetic gene cluster for chaetoglobosin A has been identified in fungi like Penicillium expansum and Chaetomium globosum, the specific enzymatic steps leading to the diverse array of chaetoglobosin analogues, including this compound, are not fully elucidated. frontiersin.orgmdpi.comebi.ac.uk

Future research should focus on identifying and characterizing the complete set of enzymes involved in the this compound biosynthetic pathway. This includes the oxidoreductases, transferases, and other modifying enzymes that contribute to its final structure. ebi.ac.ukjst.go.jp Techniques such as gene knockout studies, heterologous expression of biosynthetic genes in model organisms like Saccharomyces cerevisiae, and in vitro enzymatic assays will be instrumental in dissecting the pathway step-by-step. jst.go.jpfrontiersin.org Uncovering these enzymatic mechanisms could not only provide fundamental biological insights but also open up possibilities for chemoenzymatic synthesis of novel chaetoglobosin derivatives. nih.gov

Table 1: Key Genes and Enzymes in Chaetoglobosin Biosynthesis

| Gene/Enzyme | Organism | Function | Reference |

| PKS-NRPS (CheA) | Penicillium expansum, Chaetomium globosum | Synthesizes the polyketide-amino acid backbone. | plos.orgfrontiersin.org |

| Enoyl Reductase (CheB) | Penicillium expansum | Involved in the reduction steps of the polyketide chain. | frontiersin.org |

| FAD-dependent monooxygenase | Chaetomium globosum | Catalyzes oxidation steps in the pathway. | ebi.ac.ukjst.go.jp |

| Cytochrome P450 oxygenases | Chaetomium globosum | Involved in multi-step oxidations to form the final product. | ebi.ac.ukjst.go.jp |

| CgTF1 (Transcription Factor) | Chaetomium globosum | Positively regulates the biosynthesis of Chaetoglobosin A. | frontiersin.org |

| CgXpp1 (Regulator) | Chaetomium globosum | Indirectly negatively regulates Chaetoglobosin A production. | mdpi.com |

Development of Sustainable Bioresource Production Systems for this compound

Currently, the production of this compound relies on its isolation from fungal cultures, such as Chaetomium globosum. nih.gov However, the yields from wild-type strains are often low, making the process costly and not easily scalable. mdpi.comnih.gov A critical area for future research is the development of sustainable and efficient production systems.

One promising approach is the metabolic engineering of producer strains. By overexpressing key biosynthetic genes or knocking out negative regulators, it may be possible to significantly increase the yield of this compound. mdpi.comnih.gov For instance, studies on the related compound Chaetoglobosin A have shown that overexpressing an efflux pump gene can enhance its production. nih.gov

Another strategy involves optimizing fermentation conditions. This includes fine-tuning parameters such as temperature, pH, and nutrient sources. researchgate.netsciopen.com Research has demonstrated that using low-cost agricultural residues, like cornstalks or potato starch waste, as substrates can be a cost-effective and environmentally friendly way to produce chaetoglobosins. mdpi.comelsevier.es Further optimization of solid-state and liquid fermentation processes could lead to industrially viable production levels. sciopen.com

Heterologous production in a more tractable host organism, like Saccharomyces cerevisiae or Aspergillus niger, is another attractive option. jst.go.jpppjonline.org This would involve transferring the entire biosynthetic pathway for this compound into a host that is easier to cultivate and genetically manipulate, potentially leading to higher and more consistent yields. jst.go.jpmdpi.com

Q & A

Q. How can researchers align this compound studies with ethical guidelines for natural product research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.